molecular formula C18H11BrClNO2 B15061039 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid

6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B15061039
M. Wt: 388.6 g/mol
InChI Key: KLGMKIOVWBDWPX-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a 4-chlorophenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

The synthesis of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. In this case, the reaction between 6-bromoquinoline-4-carboxylic acid and 4-chlorostyrene in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Scientific Research Applications

6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.

    Material Science: The compound can be used as a building block in the synthesis of organic semiconductors and other advanced materials due to its conjugated system and functional groups.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H11BrClNO2

Molecular Weight

388.6 g/mol

IUPAC Name

6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)

InChI Key

KLGMKIOVWBDWPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl

Origin of Product

United States

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